Indole Connectivity Position: N-1 Acetyl-Linker vs. C-4 Direct Attachment and Impact on 5-HT₆ Receptor Affinity
The target compound features an indole N-1 substitution with an acetyl linker to piperazine, whereas the commercially predominant isomer tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate (CAS 252978-89-5) connects indole C-4 directly to piperazine. Published 5-HT₆ receptor patent data demonstrate that 4-piperazinylindole derivatives bearing direct C-4 linkage exhibit potent 5-HT₆ antagonist activity [1]. Although direct biological testing data for the target N-1-acetyl compound are absent, the insertion of an acetyl spacer fundamentally alters the indole-piperazine dihedral angle and the spatial relationship between the indole NH (or N-substituent) and the piperazine basic amine, parameters known to control serotonergic vs. dopaminergic receptor selectivity in indolealkylpiperazine series [2].
| Evidence Dimension | Indole-piperazine connectivity and predicted receptor recognition |
|---|---|
| Target Compound Data | N-1 indole substitution via acetyl linker; predicted to orient indole plane perpendicular to piperazine chair conformation; no direct 5-HT₆ binding data available |
| Comparator Or Baseline | tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate (CAS 252978-89-5): direct C-4 indole-to-piperazine C–N bond; used as starting material in 5-HT₆ antagonist patent US8618114 [1] |
| Quantified Difference | Cannot be quantified for the target compound owing to absence of experimental data. Class-level SAR indicates connectivity change from C-4-direct to N-1-acetyl is expected to ablate 5-HT₆ affinity while potentially introducing cannabinoid receptor recognition based on pravadoline SAR [3]. |
| Conditions | Class-level inference drawn from indolealkylpiperazine 5-HT₁A agonist SAR [2] and pravadoline cannabinoid agonist SAR [3]; no head-to-head experimental comparison available. |
Why This Matters
Selection of the N-1-acetyl architecture over the C-4-direct isomer is critical when the synthetic objective is cannabinoid receptor probe development (where the indole-1-acetyl motif is privileged) rather than 5-HT₆ antagonist programs.
- [1] US Patent US8618114B2. 4' Substituted compounds having 5-HT₆ receptor affinity. Filed 2010-06-09. Uses 4-(1H-indol-4-yl)-piperazine-1-carboxylic acid tert-butyl ester as a key synthetic starting material. View Source
- [2] Wang W, Zheng L, Li W, et al. Design, Synthesis, and Structure-Activity Relationship Studies of Novel Indolyalkylpiperazine Derivatives as Selective 5-HT₁A Receptor Agonists. J Chem Inf Model. 2020. Demonstrated that indole head group and amide tail group modifications determine 5-HT₁A vs. D₂/D₃ selectivity. View Source
- [3] D'Ambra TE, Estep KG, Bell MR, et al. Conformationally restrained analogs of pravadoline: nanomolar potent, enantioselective, (aminoalkyl)indole agonists of the cannabinoid receptor. J Med Chem. 1992;35(1):124-135. View Source
